1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Chemical Identity Molecular Weight Structural Verification

Researchers requiring novel chemotypes for LCE or mAChR M5 programs often face saturated IP space. This uncharacterized scaffold delivers a unique pyridin-3-ylsulfonyl/trifluoroethylamide combination for de novo profiling. - Unexplored biological space enables novel IP generation. - Pre-installed sulfonyl cap accelerates late-stage diversification. - ≥95% purity suitable for LC-MS/MS reference standard development. Procurement managers benefit from a single, reliable source with rapid global delivery.

Molecular Formula C13H16F3N3O3S
Molecular Weight 351.34
CAS No. 1251545-84-2
Cat. No. B2838203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
CAS1251545-84-2
Molecular FormulaC13H16F3N3O3S
Molecular Weight351.34
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)C2=CN=CC=C2
InChIInChI=1S/C13H16F3N3O3S/c14-13(15,16)9-18-12(20)10-3-6-19(7-4-10)23(21,22)11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20)
InChIKeyXNUVABDHQFWECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Class (CAS 1251545-84-2)


1-(Pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS 1251545-84-2) is a synthetic small molecule with the molecular formula C₁₃H₁₆F₃N₃O₃S and a molecular weight of 351.35 g/mol . It belongs to the aryl/heteroaryl sulfonyl piperidine-4-carboxamide class, a scaffold extensively investigated in patent literature for inhibition of long-chain fatty acyl elongase (LCE) and muscarinic acetylcholine receptor M5 (mAChR M5), with potential relevance to metabolic, neurological, and psychiatric disorders . The compound is currently listed in chemical supplier databases as a research-grade building block without disclosed pharmacological characterization.

1
Uncharacterized building block – no disclosed pharmacological or ADME data; requires internal validation before target-directed use
2
LCE / mAChR M5 patent scaffold class – class-level structural overlap only; no compound-specific activity confirmed
3
Exact CAS verification required – distinct from core scaffold (MW 351.35 vs 210.2); procurement must confirm CAS 1251545-84-2

Generic Substitution Not Supported


No peer-reviewed publications, bioassay data, or patent exemplifications were identified that quantitatively characterize 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS 1251545-84-2) for any biological target, pharmacological endpoint, or physicochemical property beyond its molecular identity . In the absence of disclosed potency, selectivity, ADME, or in vivo efficacy data, any claim of functional equivalence or superiority over close analogs—including the structurally related 1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide or the simpler N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide core—cannot be scientifically substantiated . Potential end-users should recognize that the specific combination of a pyridin-3-ylsulfonyl cap and a 2,2,2-trifluoroethyl amide tail on the piperidine-4-carboxamide scaffold represents a structurally distinct chemotype whose functional consequences remain entirely uncharacterized in the public domain.

Core scaffold (CAS 923249-31-4; MW 210.2) may not substitute
+141 g/mol mass difference reflects distinct pyridin-3-ylsulfonyl substitution; no functional overlap demonstrated
3-fluorobenzyl analog may not transfer directly
Pyridin-3-yl cap introduces H-bond acceptor absent in fluorobenzyl; benzylic spacer alters conformational profile

Quantitative Evidence Guide for CAS 1251545-84-2


Molecular Identity vs. Core Scaffold

The target compound (CAS 1251545-84-2) possesses a molecular weight of 351.35 g/mol and molecular formula C₁₃H₁₆F₃N₃O₃S, representing a 141.15 g/mol mass increase over the simpler N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide core scaffold (MW 210.2 g/mol; C₈H₁₃F₃N₂O) . This mass difference corresponds precisely to the addition of the pyridin-3-ylsulfonyl (C₅H₄NSO₂) substituent and replacement of the amine hydrogen with the sulfonyl linkage, confirming structural uniqueness. No experimentally determined logP, pKa, aqueous solubility, melting point, or boiling point data have been publicly reported for the target compound .

Molecular Identity
Cross-study comparable
Target MW 351.35 g/mol vs Core scaffold 210.2 g/mol
ΔMW +141.15 g/mol (67.2% mass increase); ΔFormula +C&sb;5&et;H&sb;4&et;NSO&sb;2&et;
Distinct chemical entity; CAS verification required for procurement
No experimental logP, pKa, or solubility data publicly reported
Chemical Identity Molecular Weight Structural Verification

LCE Inhibition Patent Landscape

Patent US8188280B2 (assigned to MSD K.K.) discloses a genus of 3-substituted sulfonylpiperidine derivatives as inhibitors of long-chain fatty acyl elongase (LCE), with claims for therapeutic utility in cardiovascular, neurological, metabolic, reproductive, and digestive diseases . The target compound falls within the broad structural scope of this patent class but is not explicitly enumerated or exemplified with IC₅₀ data. Representative exemplified compounds in the patent demonstrate LCE inhibitory activity in cell-free enzymatic assays; however, no quantitative comparator data bridging to the specific pyridin-3-ylsulfonyl/trifluoroethyl substitution pattern of CAS 1251545-84-2 is available.

LCE Inhibition Context
Class-level inference
Falls within US8188280B2 structural genus; no compound-specific IC&sb;50&et; reported
Exemplified analogs show LCE inhibition in cell-free assays; target compound not tested
Requires internal LCE biochemical validation before target-directed use
Patent class association only; no bridging data available
Long-Chain Fatty Acyl Elongase Metabolic Disease Patent Evidence

mAChR M5 Inhibitor Chemotype Overlap

Patent US20230303552A1 describes arylsulfonyl derivatives of carboxamido-piperidines, -pyrrolidines, and -azetidines as competitive and non-competitive inhibitors of muscarinic acetylcholine receptor M5 (mAChR M5) for psychiatric indications including substance-related disorders, anxiety, depression, and psychosis . The target compound shares the arylsulfonyl piperidine-4-carboxamide core scaffold with this patent's claims but is not explicitly enumerated. The patent reports that the (2,2,2-trifluoroethyl) substituent is a specifically claimed alkyl variant within the genus, suggesting intentional design around this functional group for M5 activity optimization, but no compound-level Ki or IC₅₀ data for CAS 1251545-84-2 are disclosed.

mAChR M5 Context
Class-level inference
Structurally consistent with US20230303552A1; no Ki or IC&sb;50&et; disclosed
2,2,2-trifluoroethyl substituent explicitly claimed as pharmacologically relevant alkyl variant
De novo M5 functional screening required; assumed potency not supported
Patent genus membership inferred from scaffold similarity only
Muscarinic Acetylcholine Receptor M5 mAChR M5 Psychiatric Disorders

Pyridin-3-yl vs. Aryl Sulfonyl Substituents

Among structurally proximate analogs cataloged in chemical supplier databases, the target compound is distinguished by its pyridin-3-ylsulfonyl (3-pyridyl-SO₂-) cap group. The closest analog with comparative public data, 1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, features a 3-fluorobenzylsulfonyl group instead of the pyridin-3-ylsulfonyl group . The pyridinyl nitrogen introduces a hydrogen-bond acceptor/cation-π interaction site absent in the fluorobenzyl analog, while the 3-fluorobenzyl analog introduces a benzylic -CH₂- spacer that alters conformational flexibility relative to the directly attached pyridinyl ring of the target compound. Neither compound has disclosed biological activity data for direct comparison.

Sulfonyl Substituent
Cross-study comparable
Pyridin-3-yl-SO&sb;2&et;- vs 3-F-benzyl-SO&sb;2&et;- ; no biological comparison data
H-bond acceptor / cation-π site (target) vs fluorinated aryl with benzylic linker (comparator)
Pharmacophoric divergence may yield distinct target engagement; not interchangeable
Neither compound has disclosed activity data for direct comparison
Structure-Activity Relationship Heteroaryl Sulfonamide Chemical Diversity

Application Scenarios for CAS 1251545-84-2


LCE Inhibitor SAR Exploration

The compound can serve as a structural diversity element in combinatorial libraries exploring 3-substituted sulfonylpiperidine LCE inhibitors per the MSD K.K. patent chemical space [Section 3, Evidence Item 2]. Its uncharacterized status makes it suitable for hit-finding campaigns where novel IP generation is a priority. Researchers must budget for full biochemical and cellular profiling since no pre-existing activity data are available.

mAChR M5 Antagonist Lead Optimization

Given the structural overlap with the mAChR M5 inhibitor patent genus [Section 3, Evidence Item 3], this compound may be procured as a comparator or diversity element in M5-targeted medicinal chemistry programs. The 2,2,2-trifluoroethylamide and pyridin-3-ylsulfonyl motifs are individually recognized pharmacophoric features; their combination may yield novel activity profiles requiring de novo characterization.

LC-MS/MS Reference Standard for Drug Metabolism

Compounds containing the 2,2,2-trifluoroethylamine moiety are frequently employed as metabolic stability probes due to the electron-withdrawing effect of the -CF₃ group, which resists oxidative N-dealkylation. This compound (MW 351.35) may be used as a reference standard for developing LC-MS/MS quantification methods for piperidine-4-carboxamide-based research compounds [Section 3, Evidence Item 1], provided purity certificates (e.g., ≥95%) are obtained from the supplier.

Parallel Library Synthesis Intermediate

The free piperidine NH (absent due to sulfonylation) and the pre-installed pyridin-3-ylsulfonyl group position this compound as a late-stage diversification building block where the carboxamide 2,2,2-trifluoroethyl tail remains constant while varying the sulfonyl cap. Alternatively, the compound can serve as a reference point for synthesizing analogs with alternative heteroaryl sulfonyl groups (e.g., pyridin-2-yl, pyrimidinyl) to probe heterocycle-dependent target engagement.

Application
Selection Property
Validation Focus
LCE Inhibitor SAR Exploration
Uncharacterized patent-class scaffold
Internal LCE biochemical profiling
mAChR M5 Lead Optimization
Pharmacophoric diversity element
Receptor binding and functional assay
LC-MS/MS Reference Standard
Trifluoroethylamide metabolic probe
Purity verification and method validation
Parallel Library Synthesis
Late-stage diversification scaffold
Heterocycle-dependent SAR profiling
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